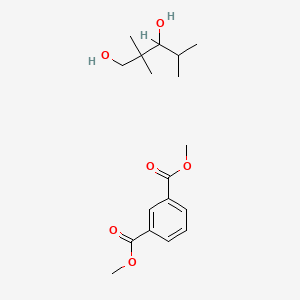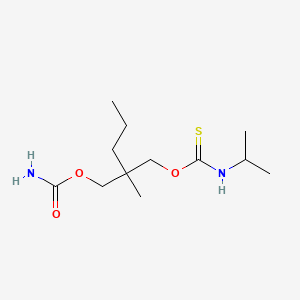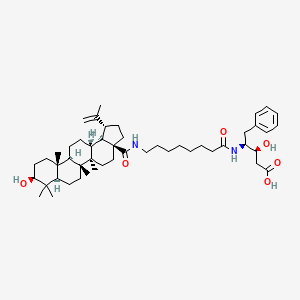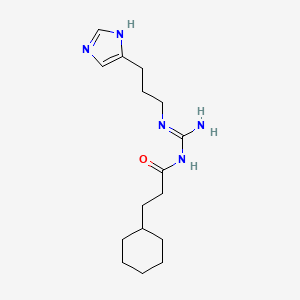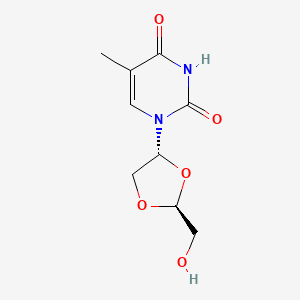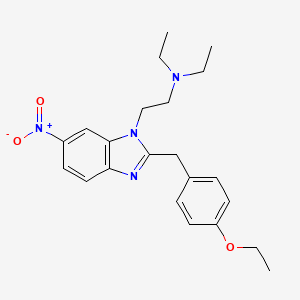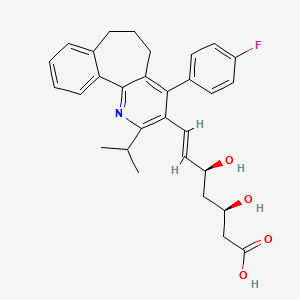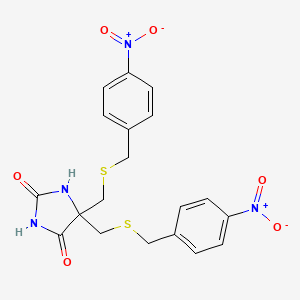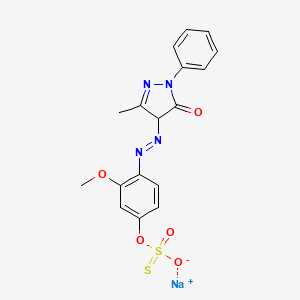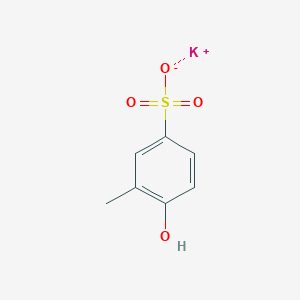
Potassium 2-methyl-1-phenol-4-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-methyl-1-phenol-4-sulfonate, also known as potassium 4-hydroxy-3-methylbenzenesulfonate, is an organic compound with the molecular formula C7H7KO4S. It is a potassium salt of a sulfonated phenol derivative. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-methyl-1-phenol-4-sulfonate typically involves the sulfonation of 2-methylphenol (o-cresol) followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: 2-methylphenol is reacted with sulfuric acid to introduce the sulfonic acid group at the para position relative to the hydroxyl group. [ \text{C}_7\text{H}_8\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_7\text{O}_4\text{S}\text{H} + \text{H}_2\text{O} ]
Neutralization: The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. [ \text{C}_7\text{H}_7\text{O}_4\text{S}\text{H} + \text{KOH} \rightarrow \text{C}_7\text{H}_7\text{KO}_4\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor to ensure consistent sulfonation of 2-methylphenol.
Neutralization and Crystallization: The sulfonic acid is neutralized with potassium hydroxide, and the product is crystallized out of the solution.
Purification: The crystallized product is purified through recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-methyl-1-phenol-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced sulfonate derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 2-methyl-1-phenol-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and used in the formulation of certain pharmaceuticals.
Industry: Utilized in the manufacture of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium 2-methyl-1-phenol-4-sulfonate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 4-hydroxybenzenesulfonate: Lacks the methyl group, making it less hydrophobic.
Potassium 2-hydroxy-3-methylbenzenesulfonate: Similar structure but with different substitution patterns.
Potassium 4-methylbenzenesulfonate: Lacks the hydroxyl group, affecting its reactivity.
Uniqueness
Potassium 2-methyl-1-phenol-4-sulfonate is unique due to the presence of both the hydroxyl and methyl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
6291-03-8 |
|---|---|
Molekularformel |
C7H7KO4S |
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
potassium;4-hydroxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.K/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
POWKHRJJRAVEJD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


